molecular formula C20H20N2O B1613777 4-Cyano-4'-piperidinomethyl benzophenone CAS No. 898771-11-4

4-Cyano-4'-piperidinomethyl benzophenone

Cat. No.: B1613777
CAS No.: 898771-11-4
M. Wt: 304.4 g/mol
InChI Key: FCWDJLRBGRHMGB-UHFFFAOYSA-N
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Description

4-Cyano-4’-piperidinomethyl benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It is characterized by the presence of a cyano group and a piperidinomethyl group attached to the benzophenone core. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4’-piperidinomethyl benzophenone typically involves the reaction of 4-cyanobenzoyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-cyanobenzoyl chloride by reacting 4-cyanobenzoic acid with thionyl chloride.

    Step 2: Reaction of 4-cyanobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form 4-Cyano-4’-piperidinomethyl benzophenone.

Industrial Production Methods

In industrial settings, the production of 4-Cyano-4’-piperidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The piperidinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyano-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyano-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group and piperidinomethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain applications.

    4-Piperidinomethylbenzophenone:

Uniqueness

4-Cyano-4’-piperidinomethyl benzophenone is unique due to the presence of both the cyano and piperidinomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

4-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-4-8-18(9-5-16)20(23)19-10-6-17(7-11-19)15-22-12-2-1-3-13-22/h4-11H,1-3,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWDJLRBGRHMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642680
Record name 4-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-11-4
Record name 4-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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